

A Comparative Toxicological Profile of Dimethylanisole Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 2,5-Dimethylanisole

Cat. No.: B158103

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For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical isomers is paramount for safety assessment and lead compound selection. This guide provides a comparative analysis of the toxicological data available for various dimethylanisole isomers. Due to a scarcity of direct comparative studies, this analysis synthesizes available safety data and extrapolates potential metabolic pathways based on related compounds.

Data Presentation: A Comparative Overview

The following table summarizes the available toxicological information for six isomers of dimethylanisole. The data is primarily derived from Globally Harmonized System (GHS) classifications and safety data sheets (SDS). It is important to note that quantitative data, such as LD50 values, are not consistently available in the public domain for all isomers, reflecting a significant data gap. The presented information should therefore be interpreted as a qualitative comparison of potential hazards.

Isomer	CAS Number	Molecular Formula	GHS Hazard Statements (Representative)	Key Observations
2,3-Dimethylanisole	2944-49-2	C ₉ H ₁₂ O	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	Consistently flagged for irritant properties affecting the skin, eyes, and respiratory tract. [1] [2]
2,4-Dimethylanisole	6738-23-4	C ₉ H ₁₂ O	H302: Harmful if swallowed H315: Causes skin irritation H318: Causes serious eye damage H335: May cause respiratory irritation	Indicates potential for acute oral toxicity in addition to irritant effects. The "serious eye damage" classification suggests a higher degree of ocular toxicity compared to isomers with "eye irritation" warnings. [3] [4]

2,5-Dimethylanisole	1706-11-2	C ₉ H ₁₂ O	H302: Harmful if swallowed Causes skin irritation Causes serious eye damage May cause respiratory irritation	H315: Similar to the 2,4-isomer, this compound is flagged for potential acute oral toxicity and serious eye damage.[5]
2,6-Dimethylanisole	1004-66-6	C ₉ H ₁₂ O	Data not consistently available in searched sources.	Insufficient data available from the conducted searches for a detailed hazard assessment.
3,4-Dimethylanisole	4685-47-6	C ₉ H ₁₂ O	H302: Harmful if swallowed Causes skin irritation Causes serious eye damage May cause respiratory irritation	H315: The toxicological profile appears similar to the 2,4- and 2,5-isomers, with warnings for acute oral toxicity and serious eye damage.[6]
3,5-Dimethylanisole	874-63-5	C ₉ H ₁₂ O	H301: Toxic if swallowed Toxic in contact with skin Toxic if inhaled	H311: This isomer presents a more severe acute toxicity profile, being classified as "Toxic" if swallowed, in contact with skin, or inhaled, suggesting a

higher level of caution is required for handling.^[7]

Experimental Protocols

While specific experimental data for dimethylanisole isomers is limited, the following are detailed methodologies for key experiments that would be employed to generate such data, based on established OECD guidelines.

Acute Oral Toxicity (LD50) Determination (Following OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a method to determine the LD50 value with a reduced number of animals.

- **Animal Selection and Preparation:** Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least five days prior to the study. They are fasted (food, but not water, is withheld) for 3-4 hours before administration of the test substance.
- **Dose Formulation:** The dimethylanisole isomer is typically dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration is prepared such that the required dose can be administered in a volume that does not exceed 1 mL/100 g of body weight.
- **Administration:** The test substance is administered as a single dose by oral gavage.
- **Dosing Procedure:**
 - A single animal is dosed at a starting dose level below the estimated LD50.
 - If the animal survives, the next animal is dosed at a higher dose level (the dose progression factor is typically 1.75).
 - If the animal dies, the next animal is dosed at a lower dose level.

- This sequential dosing continues until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specified number of reversals in outcome occur).
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
- LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This test is used to assess the mutagenic potential of a substance.

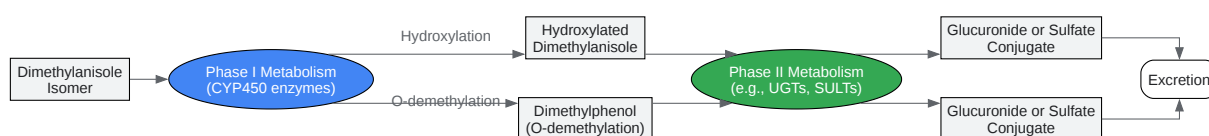
- Tester Strains: A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* strains (e.g., WP2 uvrA) are used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and will not grow on a histidine-free medium unless a reverse mutation occurs.
- Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 mix), which is a liver homogenate (typically from rats pre-treated with an enzyme inducer like Aroclor 1254) that simulates mammalian metabolism.
- Test Procedure (Plate Incorporation Method):
 - The dimethylanisole isomer is dissolved in a suitable solvent (e.g., DMSO).
 - A mixture of the tester strain, the test substance at various concentrations, and either the S9 mix or a buffer is added to molten top agar.
 - This mixture is poured onto the surface of a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.

- **Data Analysis:** The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow in the absence of histidine) is counted for each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is reproducible.

Mandatory Visualizations

Proposed Metabolic Pathway for Dimethylanisole Isomers

Based on the metabolism of structurally related compounds like 2,4-diaminoanisole, a plausible metabolic pathway for dimethylanisole isomers involves Phase I and Phase II reactions. Phase I reactions likely include O-demethylation of the methoxy group and hydroxylation of the aromatic ring. Phase II reactions would then involve conjugation of the resulting hydroxylated metabolites with glucuronic acid or sulfate to facilitate excretion.

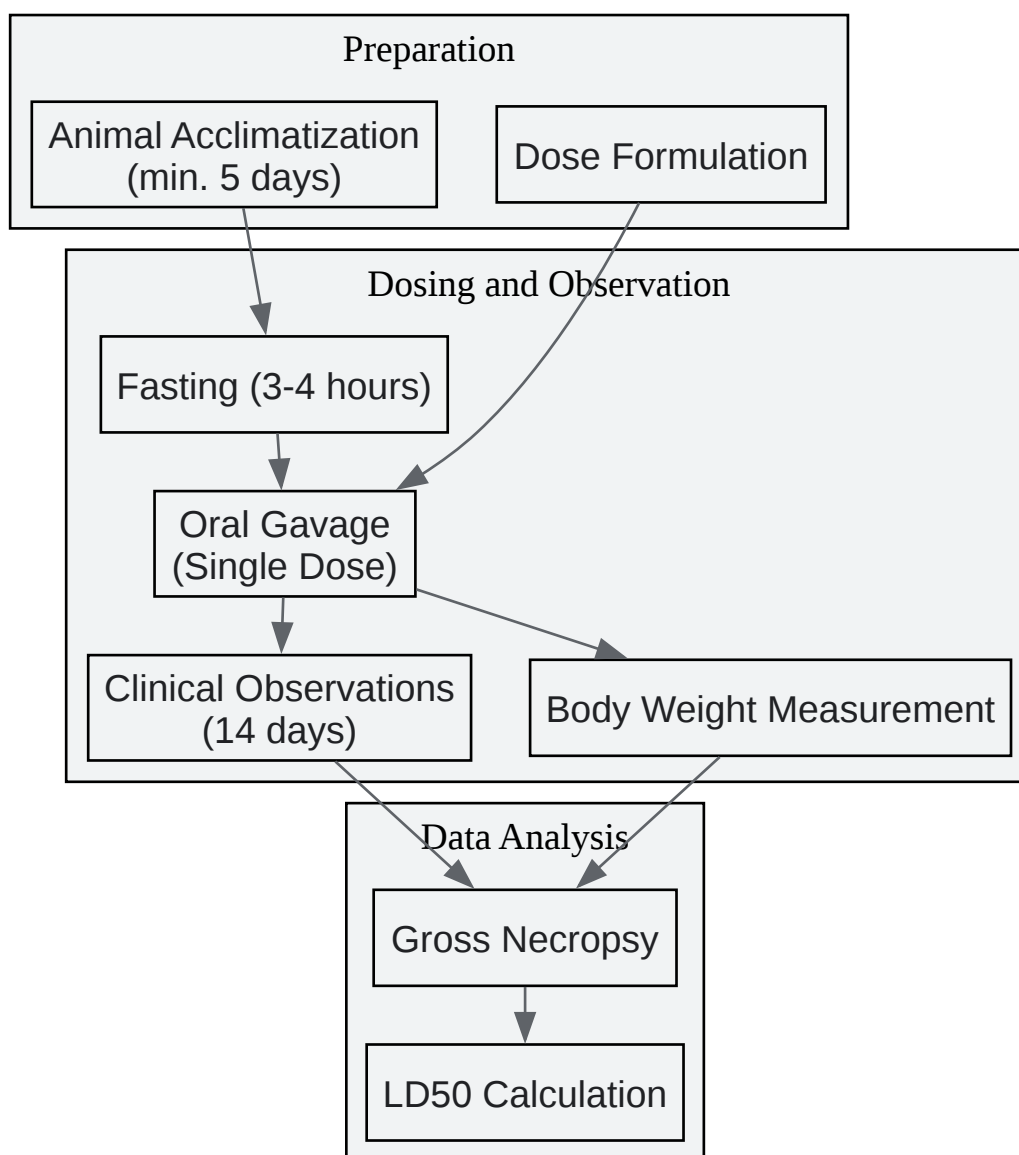


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Caption: Proposed metabolic pathway for dimethylanisole isomers.

Experimental Workflow for Acute Oral Toxicity Testing

The following diagram illustrates a generalized workflow for conducting an acute oral toxicity study based on OECD guidelines.



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Caption: Generalized workflow for an acute oral toxicity study.

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